molecular formula C24H25FN2O4 B2808162 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 380587-10-0

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2808162
CAS No.: 380587-10-0
M. Wt: 424.472
InChI Key: GVWXBDUVBLTWCK-UHFFFAOYSA-N
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Description

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with the molecular formula C24H25FN2O4 and an average molecular mass of 424.472 Da . This reagent belongs to a class of highly functionalized 5-hydroxy-2H-pyrrol-2-ones, which are recognized in scientific literature as scaffolds with potential biological activity . As a specialty chemical, it serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel therapeutic agents. The core structure of this compound, the 5-hydroxy-2H-pyrrol-2-one moiety, has been identified in studies focusing on cancer research. Research on structurally similar compounds has shown that this class can exhibit potent antitumoral effects in ER-positive breast cancer cells, inducing apoptosis and cell cycle arrest in the sub-G1 and G0/G1 phases . Furthermore, related analogues have demonstrated antiestrogenic properties associated with increased polyubiquitination and reduced protein expression of the ERα receptor, suggesting a potential unique mechanism of action that differs from standard endocrine therapies . The integration of the morpholinopropyl side chain enhances the molecule's properties, potentially influencing its solubility and interaction with biological targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own analyses to confirm the identity and purity of the product prior to use.

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c25-19-9-7-17(8-10-19)21-20(22(28)18-5-2-1-3-6-18)23(29)24(30)27(21)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBPSDHNGXGHOO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380587-10-0
Record name 4-BENZOYL-5-(4-F-PH)-3-HO-1-(3-(4-MORPHOLINYL)PR)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrrole derivative and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Its structure allows for interaction with biological targets involved in cancer cell proliferation. In vitro assays demonstrate cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria. This aspect is particularly valuable in the context of increasing antibiotic resistance .

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Potential Drug Development

The compound's unique structure and biological profile make it an attractive candidate for drug development. Researchers are investigating its mechanism of action and optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity .

Research Tool

In addition to therapeutic applications, this compound serves as a valuable research tool in studying specific biological pathways and mechanisms. Its ability to modulate various cellular processes makes it useful in experimental settings to elucidate the roles of different proteins and enzymes .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed inhibitory effects on gram-positive bacteria, suggesting potential as a new antibiotic agent.
Study 3Mechanistic InsightsInvestigated interaction with specific signaling pathways involved in apoptosis, providing insights into its anticancer mechanism.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound exhibit variations in substituents, leading to differences in activity, solubility, and stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (Example) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-benzoyl, 5-(4-fluorophenyl), 3-hydroxy, 1-(3-morpholinopropyl) ~436* Not reported Balanced lipophilicity/solubility; potential biofilm inhibition
4-(2-Fluorophenyl) Analog 5-(2-fluorophenyl), 1-(2-morpholinoethyl) ~422* Not reported Ortho-fluorine may reduce steric hindrance; shorter morpholine chain
4-Trifluoromethoxyphenyl Analog 5-(4-trifluoromethoxyphenyl), 1-(2-hydroxypropyl), 4-(4-methylbenzoyl) 436.16 246–248 Enhanced lipophilicity; trifluoromethoxy improves metabolic stability
4-(Benzyloxy)-2-methylbenzoyl Analog 4-(4-benzyloxy-2-methylbenzoyl), 5-(4-ethoxyphenyl) ~563* Not reported Benzyloxy group increases steric bulk; ethoxy enhances electron-donating effects
4-Nitrophenyl Analog 5-(4-nitrophenyl), 4-(4-isopropoxy-3-methylbenzoyl) ~480* Not reported Nitro group introduces strong electron-withdrawing effects; may improve potency

Notes:

  • *Molecular weights estimated based on structural formulas.
  • Melting points correlate with crystallinity; higher values (e.g., 246–248°C ) suggest strong intermolecular forces.

Key Observations

Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound (vs. Trifluoromethoxy (in ) and nitro (in ) groups increase electron-withdrawing capacity, which may improve receptor affinity but reduce solubility.

Solubility and Morpholine Chain: The 3-morpholinopropyl chain (target compound) offers better solubility than 2-morpholinoethyl () due to increased alkyl length and flexibility. Replacement with 2-hydroxypropyl () introduces polarity but may limit membrane permeability.

Biological Activity :

  • Analogs in and are designed as biofilm inhibitors or enzyme modulators. The morpholine and fluorophenyl groups are critical for disrupting bacterial adhesion or protein-ligand interactions.
  • Docking studies (e.g., GOLD software ) could predict binding modes, where the benzoyl and fluorophenyl groups occupy hydrophobic pockets.

Biological Activity

The compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrole class, characterized by a unique structure that includes multiple functional groups. Its molecular formula is C24H25FN2O4C_{24}H_{25}FN_{2}O_{4} with a molecular weight of approximately 424.47 g/mol. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and antitumor properties.

Chemical Structure and Properties

The structure of this compound features:

  • A pyrrole ring , which contributes to its biological activity.
  • Substituents such as a benzoyl group, a fluorophenyl group, and a morpholinopropyl group that may influence its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antibacterial Activity

Studies have shown that pyrrole derivatives possess notable antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.8100μg/mL0.8-100\,\mu g/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features likely enhance its interaction with bacterial enzymes, making it a candidate for further development as an antibacterial agent.

Antifungal and Antitubercular Properties

Pyrrole derivatives have also demonstrated antifungal and antitubercular activities. The compound's ability to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes suggests potential applications in treating tuberculosis . For instance, derivatives similar to this compound have shown MIC values against Mycobacterium tuberculosis ranging from 0.050.1μg/mL0.05-0.1\,\mu g/mL, indicating strong antitubercular potential .

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : Compounds in this class often target key enzymes involved in bacterial survival and proliferation.
  • Molecular Docking Studies : These studies reveal binding interactions with enzyme active sites, suggesting a mechanism where the compound competes with natural substrates .

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds highlights variations in biological activity based on substituent modifications:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-oneC24H26N2O6Methoxy groups enhance solubilityModerate antibacterial
5-(4-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-oneC22H23FN2O5Furan substitution alters activityVariable activity
4-Benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)C24H26FN2O4Different fluorophenyl positioningEnhanced binding dynamics

Case Studies

Recent investigations into pyrrole derivatives have yielded promising results:

  • Antimicrobial Potency : A series of synthesized pyrrole derivatives were tested against various bacterial strains and exhibited significant antimicrobial activity with MIC values indicating effectiveness .
  • In Vivo Studies : Animal model studies demonstrated the efficacy of certain pyrrole-based compounds in reducing bacterial load in infected subjects, supporting their potential therapeutic use .

Q & A

Q. What are the critical steps in synthesizing 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Pyrrolone core formation : Cyclization of substituted amines or carbonyl precursors under basic or acidic conditions.
  • Functional group introduction : Acylation (e.g., benzoylation) using acid chlorides like 4-fluorobenzoyl chloride, often in solvents such as dichloromethane or DMF.
  • Morpholinopropyl side-chain attachment : Alkylation or nucleophilic substitution reactions with 3-morpholinopropyl halides.
    Key reagents include sodium hydride (base), catalytic triethylamine, and anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C3).
  • IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+[M+H]^+ ~483 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Temperature control : Low temperatures (–10°C to 0°C) reduce side reactions during acylation.
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency.
    Example: A 62% yield was achieved for a related pyrrolone derivative using 4-tert-butyl benzaldehyde under reflux .

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity and biological activity?

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) : Increase electrophilicity of the pyrrolone core, enhancing interactions with biological targets like kinases.
  • Morpholinopropyl chain : Improves solubility and membrane permeability via tertiary amine protonation.
  • Hydroxy group at C3 : Participates in hydrogen bonding with active-site residues (e.g., in enzyme inhibition).
    SAR studies show chloro or nitro substituents on the aryl ring reduce bioactivity by 30–50% compared to fluorophenyl derivatives .

Q. What computational methods aid in predicting reaction pathways for derivatives?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., activation energies ~25 kcal/mol).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Reaction Path Search Algorithms : Narrow optimal conditions (e.g., ICReDD’s quantum chemical calculations paired with experimental feedback) .

Q. How can contradictory spectral data be resolved during structural validation?

  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) causing signal splitting.
  • 2D NMR Techniques : COSY and NOESY clarify spatial correlations between protons.
  • Crystallographic Validation : Resolves ambiguity in regiochemistry (e.g., acylation at C4 vs. C2) .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts early.
  • Parallel Reaction Screening : Tests 5–10 solvent/base combinations (e.g., THF/NaH vs. DCM/TEA).
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., morpholinopropyl alkylation) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrrolone derivatives?

Discrepancies arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, increasing yields (63% vs. 18% for dichloro derivatives) .
  • Reaction scale : Milligram-scale reactions often show lower reproducibility due to mixing inefficiencies.
  • Purification protocols : Recrystallization (MeOH vs. EtOH) impacts final purity .

Q. How to address conflicting bioactivity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Metabolic stability testing : Liver microsome assays differentiate intrinsic activity from pharmacokinetic effects.
  • Docking studies : Align computational predictions (e.g., Glide SP scores) with experimental IC50_{50} values .

Methodological Tables

Q. Table 1. Optimization of Acylation Step

SolventBaseTemp (°C)Yield (%)Purity (%)
DCMTEA04592
DMFNaH256288
THFK2 _2CO3 _3403895
Data adapted from

Q. Table 2. Substituent Effects on Bioactivity

Substituent (R)IC50_{50} (μM)Solubility (mg/mL)
4-Fluorophenyl0.121.8
3-Chlorophenyl0.450.9
4-Methoxyphenyl0.282.4
Data from

Key Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous structural confirmation.
  • Use flow reactors for scalable synthesis of morpholinopropyl derivatives.
  • Integrate DFT/MD simulations early to guide experimental design .

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